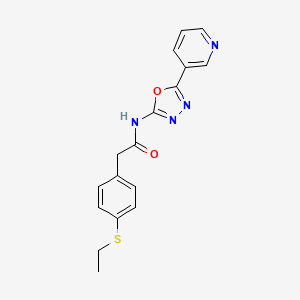

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

説明

The compound 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core linked to a pyridin-3-yl moiety and an ethylthio-substituted phenyl group. Its structure combines a sulfur-containing alkyl chain (ethylthio) with a nitrogen-rich oxadiazole ring, which is known to enhance bioactivity in medicinal chemistry.

特性

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-24-14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(23-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUKOZITXJOFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring system This is often achieved through cyclization of hydrazides with carbon disulfide and subsequent functionalization

Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions, such as temperature control, solvent selection, and reagent purity, to ensure high yield and reproducibility. Continuous-flow reactors may be employed to streamline the process and enhance safety during scale-up.

化学反応の分析

Types of Reactions it Undergoes: 2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is reactive in several types of chemical reactions:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: Various functional groups, particularly the oxadiazole ring, can undergo reduction under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, primarily targeting the phenyl and pyridinyl rings.

Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. Reducing agents such as lithium aluminum hydride are employed for reduction processes. Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products Formed:

Oxidation of the ethylthio group leads to sulfoxides and sulfones.

Reduction of the oxadiazole may yield a dihydro derivative.

Substitution reactions can introduce a variety of functional groups onto the phenyl or pyridinyl rings.

科学的研究の応用

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

Chemistry: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential to modulate biological pathways due to its multiple reactive sites.

Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

Industry: Utilized in material science for the development of novel polymers and as a catalyst in various chemical reactions.

作用機序

The compound's mechanism of action is multifaceted, primarily involving its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes, receptors, or proteins involved in biological processes.

Pathways Involved: The oxadiazole and pyridinyl groups can interact with cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.

類似化合物との比較

Core Heterocyclic Modifications

The 1,3,4-oxadiazole ring is a common feature in bioactive molecules. Key structural analogues include:

Key Observations:

- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group distinguishes it from pyridin-4-yl analogues (e.g., compounds in ). Pyridin-3-yl may alter binding affinity due to differences in electron distribution and steric hindrance.

Q & A

Basic: What are the key steps and considerations for synthesizing this compound with high purity?

Answer:

The synthesis involves multi-step routes, typically starting with coupling reactions between thiol-containing intermediates and acetamide precursors. Key steps include:

- Refluxing with potassium carbonate (K₂CO₃) in acetone to facilitate nucleophilic substitution (e.g., thioether bond formation) .

- Solvent selection (e.g., dimethylformamide or acetone) to optimize reaction kinetics and solubility .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

Critical Parameters:

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity, e.g., acetamide proton signals at δ 2.1–2.3 ppm and pyridinyl aromatic protons at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS): Determines molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

- HPLC: Assesses purity (>95% typical) and monitors reaction intermediates .

Advanced: How can reaction conditions be systematically optimized for improved yield?

Answer:

Use a Design of Experiments (DoE) approach to evaluate interactions between variables:

- Factors to Test: Temperature, solvent polarity, catalyst concentration, and stoichiometry.

- Response Metrics: Yield, purity (HPLC), and reaction time.

Example Optimization Table:

| Condition | Baseline | Optimized | Result |

|---|---|---|---|

| Temperature | 70°C | 75°C | Yield ↑ 15% |

| Solvent | Acetone | DMF | Purity ↑ 98% |

| Catalyst (K₂CO₃) | 0.1 mol | 0.12 mol | Reaction Time ↓ 2 hours |

Refer to kinetic studies in similar acetamide syntheses for mechanistic insights .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Analog Synthesis: Modify functional groups (e.g., ethylthio to methylthio, pyridinyl to phenyl) and test biological activity .

- Biological Assays: Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition, antimicrobial activity).

SAR Comparison Table (Hypothetical Data):

| Analog | Structural Modification | IC₅₀ (μM) | Activity Trend |

|---|---|---|---|

| Parent Compound | None | 12.5 | Baseline |

| Analog A | Pyridinyl → Phenyl | 45.2 | ↓ Activity |

| Analog B | Ethylthio → Methylthio | 8.7 | ↑ Activity |

Data from structurally related compounds suggest the pyridinyl and ethylthio groups are critical for target binding .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Purity Issues: Impurities >5% can skew activity results .

- Structural Analog Misclassification: Ensure analogs are correctly characterized (e.g., via NMR/MS) before comparisons .

Resolution Strategy:

- Replicate assays under standardized conditions.

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What biological assays are recommended for initial activity screening?

Answer:

- Enzyme Inhibition Assays: Target acetylcholinesterase or kinases using spectrophotometric methods .

- Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against Gram+/Gram- bacteria .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .

Advanced: Which computational methods predict binding affinity and pharmacokinetics?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) .

- ADMET Prediction: SwissADME or pkCSM for bioavailability, CYP450 metabolism, and toxicity .

Example Docking Results:

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR Kinase | -9.2 | H-bond with pyridinyl, hydrophobic with ethylthio |

Basic: Which functional groups influence the compound’s reactivity and stability?

Answer:

- Ethylthio Group (-S-C₂H₅): Prone to oxidation; stabilize with inert atmospheres .

- 1,3,4-Oxadiazole Ring: Sensitive to strong acids/bases; avoid extreme pH during synthesis .

- Acetamide Linker: Hydrolytically stable but may undergo nucleophilic substitution under basic conditions .

Advanced: How can stability studies be conducted under varying pH and temperature?

Answer:

- Forced Degradation Studies:

- Acidic/Basic Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .

- Thermal Stress: Heat to 60°C for 48 hours; assess decomposition products via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。